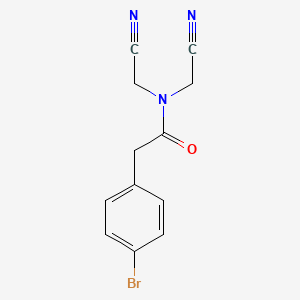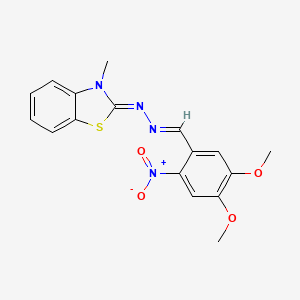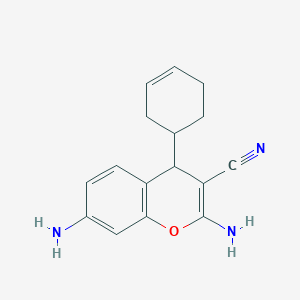![molecular formula C19H16N2O4 B5534555 2-[4-(4-morpholinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5534555.png)
2-[4-(4-morpholinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of organic compounds known as isoindolines, which are characterized by a specific structural framework. Isoindoline derivatives are known for their diverse applications and significance in various fields of chemistry and biology.
Synthesis Analysis
- Isoindoline derivatives can be synthesized through various methods. For instance, Duru et al. (2018) synthesized 2-(4-ethoxyphenyl)isoindoline-1,3-dione using X-ray single-crystal diffraction, illustrating one of the methods to create such compounds (Duru, Evecen, Tanak, & Ağar, 2018).
Molecular Structure Analysis
- The molecular structure of isoindoline derivatives is characterized by non-planar configurations. The dihedral angle between the isoindoline and phenyl rings is significant, as reported in Duru et al. (2018), indicating the three-dimensional nature of these molecules (Duru et al., 2018).
Chemical Reactions and Properties
- Isoindoline compounds participate in various chemical reactions, owing to their functional groups. For instance, Maigali et al. (2013) explored the reactions of isoindoline-1,3-dione with stabilized alkylidenephosphoranes, resulting in new products and derivatives (Maigali, Soliman, & Moharam, 2013).
Physical Properties Analysis
- The physical properties of isoindoline derivatives, such as crystallinity and molecular conformation, can be studied through methods like X-ray diffraction and NMR spectroscopy. This is exemplified in the work by Duru et al. (2018), who analyzed the crystal structure of an isoindoline derivative (Duru et al., 2018).
Chemical Properties Analysis
- The chemical behavior of isoindoline derivatives is influenced by their molecular structure. Studies like those conducted by Maigali et al. (2013) provide insights into the reactivity and potential applications of these compounds in various chemical reactions (Maigali et al., 2013).
Propiedades
IUPAC Name |
2-[4-(morpholine-4-carbonyl)phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-17(20-9-11-25-12-10-20)13-5-7-14(8-6-13)21-18(23)15-3-1-2-4-16(15)19(21)24/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFJWCISFMKDDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(isopropylthio)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5534482.png)
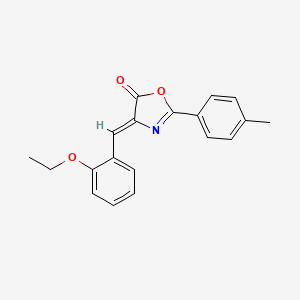
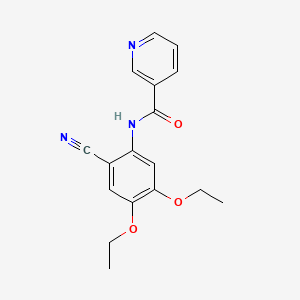
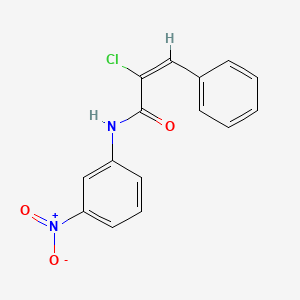
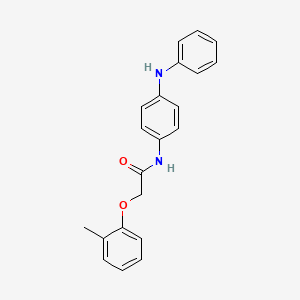
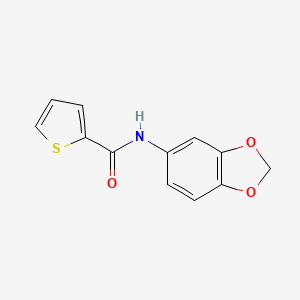
![3-isopropoxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B5534521.png)
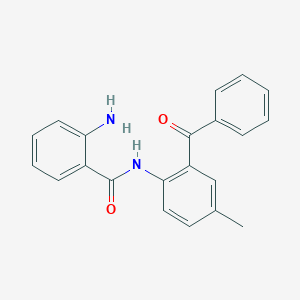
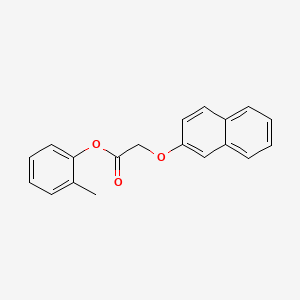
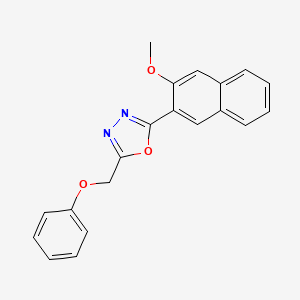
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methylpropanamide](/img/structure/B5534538.png)
